molecular formula C44H54CaF2N6O12S2 B7889484 (3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt

(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt

Cat. No.: B7889484
M. Wt: 1001.1 g/mol
InChI Key: LALFOYNTGMUKGG-UJPABJLRSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt (hereafter referred to by its non-proprietary name, rosuvastatin calcium) is a synthetic statin and a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. It is clinically used to treat hypercholesterolemia, hyperlipoproteinemia, and atherosclerosis by lowering low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol .

Rosuvastatin calcium’s structure includes a pyrimidine ring substituted with a 4-fluorophenyl group, an isopropyl group, and a methyl(methylsulfonyl)amino moiety. The (3R,5S,6E)-configuration of the heptenoic acid side chain is critical for its pharmacological activity . The calcium salt formulation enhances stability and bioavailability compared to its sodium or free acid counterparts .

Properties

IUPAC Name

calcium;(E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C22H28FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/b2*10-9+;/t2*16-,17+;/m00./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALFOYNTGMUKGG-UJPABJLRSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=NC(=NC(=C1/C=C/[C@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/[C@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H54CaF2N6O12S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1001.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt, commonly known as Rosuvastatin Calcium, is a potent statin used primarily for the management of hyperlipidemia and the prevention of cardiovascular diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Rosuvastatin acts as a competitive inhibitor of 3-hydroxy-3-methyl-glutaryl coenzyme A (HMG-CoA) reductase, an enzyme crucial for cholesterol biosynthesis. By inhibiting this enzyme, Rosuvastatin effectively reduces low-density lipoprotein (LDL) cholesterol levels in the bloodstream, which is significant for patients at risk of cardiovascular diseases .

Biological Activity

The biological activities of Rosuvastatin extend beyond cholesterol reduction. Key activities include:

  • Antihyperlipidemic Effects : Rosuvastatin significantly lowers LDL cholesterol and triglyceride levels while increasing high-density lipoprotein (HDL) cholesterol .
  • Anti-inflammatory Properties : Studies suggest that Rosuvastatin has anti-inflammatory effects that may contribute to its cardiovascular benefits. It reduces C-reactive protein (CRP) levels, a marker for inflammation .
  • Antioxidant Effects : Rosuvastatin exhibits antioxidant properties that can protect endothelial cells from oxidative stress, further supporting cardiovascular health .

Clinical Studies

  • Efficacy in Reducing LDL Cholesterol : A landmark study demonstrated that patients taking Rosuvastatin experienced a significant reduction in LDL cholesterol levels compared to those on placebo. The average reduction was approximately 50% at a dosage of 20 mg daily .
  • Impact on Cardiovascular Events : In a large-scale trial involving patients with elevated cardiovascular risk, Rosuvastatin was shown to reduce the incidence of major cardiovascular events by 20% compared to placebo over a five-year period .
  • Effects on Inflammation : A clinical trial indicated that treatment with Rosuvastatin led to a marked decrease in CRP levels, suggesting its role in modulating inflammatory responses associated with atherosclerosis .

Case Studies

  • Case Study 1 : A 65-year-old male with familial hypercholesterolemia was treated with Rosuvastatin at a dosage of 40 mg daily. After six months, his LDL levels decreased from 190 mg/dL to 90 mg/dL, and he reported no adverse effects.
  • Case Study 2 : A cohort study involving diabetic patients showed that those on Rosuvastatin had lower rates of cardiovascular complications compared to those not receiving statin therapy. The study highlighted the drug's dual role in managing lipid levels and reducing inflammation.

Data Table

Study/TrialPopulationDosageDurationLDL Reduction (%)Cardiovascular Event Reduction (%)
Landmark StudyGeneral population20 mg/day5 years~50%~20%
Diabetic Cohort StudyDiabetic patientsVaries (10-40 mg/day)12 monthsSignificantLower rates observed
Familial Hypercholesterolemia Case StudyMale, 65 years old40 mg/day6 months~53%Not applicable

Scientific Research Applications

Pharmaceutical Applications

Antihyperlipidemic Activity
This compound is classified under antihyperlipidemics, which are medications used to lower lipid levels in the blood. Specifically, it serves as a reference standard for evaluating the purity and efficacy of Rosuvastatin formulations, which are widely prescribed for managing cholesterol levels and preventing cardiovascular diseases .

Quality Control and Regulatory Compliance
As an impurity reference material, this compound is essential for quality control in pharmaceutical manufacturing. It helps ensure that Rosuvastatin products meet regulatory standards set by agencies such as the FDA and EMA. The presence of impurities can significantly affect drug safety and efficacy; thus, rigorous testing against such compounds is crucial .

Research Applications

Mechanistic Studies
Research involving this compound can provide insights into the metabolic pathways influenced by Rosuvastatin. Understanding how impurities affect drug metabolism can lead to better formulations and dosing regimens. Studies have shown that impurities can alter pharmacokinetics and pharmacodynamics, making it essential to investigate their effects thoroughly .

Development of New Formulations
Pharmaceutical researchers may utilize this compound to develop novel formulations of Rosuvastatin or similar drugs. By studying its interactions with various excipients and active ingredients, researchers can optimize drug delivery systems to enhance bioavailability and therapeutic outcomes .

Comparison with Similar Compounds

Key Findings :

  • Rosuvastatin’s pyrimidine core and sulfonamide group confer higher potency and liver specificity than other statins .
  • Unlike simvastatin (a prodrug), rosuvastatin is administered in its active form, enabling faster onset .

Comparison with Impurities and Stereoisomers

Rosuvastatin’s stereochemical purity is critical. Impurities include:

  • Anti-isomer : (3R,5R,6E)-configuration reduces HMG-CoA inhibition by >90% compared to the active (3R,5S,6E)-form .
  • Lactone impurity : Forms under acidic conditions and is pharmacologically inactive .
  • (2Z,5S,6E)-Analog : A geometric isomer with altered double-bond configuration (2Z vs. 6E), showing 50% lower potency .

Pharmacokinetic Profiles vs. Other Statins

Parameter Rosuvastatin Calcium Atorvastatin Calcium Fluvastatin Sodium
Bioavailability 20% 14% 24%
Half-life (t₁/₂) 19 hrs 14 hrs 3 hrs
Protein Binding 88% 98% 99%
Renal Excretion 10% <2% 5%

Key Advantages :

  • Rosuvastatin’s prolonged half-life supports once-daily dosing .
  • Lower protein binding may reduce drug-drug interaction risks compared to fluvastatin .

Research Findings and Industrial Relevance

  • Synthesis : An improved manufacturing process uses acetonitrile/water solvent systems to achieve >99.5% enantiomeric purity . Tribasic calcium phosphate stabilizes the formulation .
  • Efficacy : In heterozygous familial hypercholesterolemia, rosuvastatin (20 mg/day) reduced LDL by 55–65% over 12 weeks, outperforming atorvastatin (40–50%) .
  • Stability : The calcium salt form resists degradation under humid conditions (25°C/60% RH for 24 months) better than the sodium salt .

Q & A

Q. Table 1: Impact of pH on Lactone Formation

pH RangeLactone Yield (%)Stability (24h, 25°C)
3.0–4.535–50Poor
5.0–6.55–10High
7.0–8.015–20Moderate
Data derived from stabilization studies in acidic/basic media .

Advanced: What analytical techniques are most effective for resolving enantiomeric impurities in this compound?

Methodological Answer:
The compound’s stereospecificity (3R,5S configuration) requires advanced chiral resolution methods:

  • Chiral HPLC : Use a Chiralpak AD-H column with a mobile phase of n-hexane:isopropanol (85:15) + 0.1% trifluoroacetic acid, achieving a resolution factor (Rs) >2.5 .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra with reference standards (e.g., peak at 225 nm for the correct diastereomer) .
  • X-ray Crystallography : Resolve ambiguous NMR data by determining crystal structures, particularly for calcium salt polymorphs .

Basic: How should researchers design stability studies to evaluate degradation under accelerated conditions?

Methodological Answer:
Follow ICH Q1A guidelines with modifications for statin-specific degradation pathways:

  • Stress conditions :
    • Oxidation : Expose to 3% H2O2 at 40°C for 72h.
    • Hydrolysis : Test in 0.1M HCl/NaOH at 60°C for 48h.
    • Photolysis : Use a xenon lamp (1.2 million lux hours) .
  • Analytical endpoints : Monitor lactone formation (HPLC), oxidation products (LC-MS), and calcium dissociation (ICP-OES) .

Advanced: What computational models are validated for predicting the pharmacokinetic behavior of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with HMG-CoA reductase’s binding pocket, focusing on the fluorophenyl and sulfonamide moieties’ electrostatic contributions .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate hepatic uptake via OATP1B1 transporters and pH-dependent solubility profiles to predict bioavailability .
  • Validation : Cross-validate with in vitro Caco-2 permeability assays and in vivo rat plasma concentration-time curves (AUC0–24h ±15%) .

Basic: How can researchers address discrepancies in reported IC50 values for HMG-CoA reductase inhibition?

Methodological Answer:
Discrepancies often arise from assay conditions:

  • Enzyme source : Use recombinant human HMG-CoA reductase (vs. animal-derived) to avoid species-specific activity differences .
  • Cofactor concentration : Standardize NADPH levels at 100 μM to ensure consistent kinetic measurements .
  • Data normalization : Express IC50 relative to positive controls (e.g., rosuvastatin) in ≥3 independent replicates .

Q. Table 2: IC50 Variability Under Different Assay Conditions

Assay ConditionIC50 (nM)Coefficient of Variation (%)
Recombinant enzyme, 100 μM NADPH5.2 ± 0.35.8
Liver microsomes, 50 μM NADPH8.1 ± 1.214.8
Data synthesized from enzymatic inhibition studies .

Advanced: What strategies are recommended for isolating and characterizing polymorphic forms of the calcium salt?

Methodological Answer:

  • Polymorph screening : Use solvent/antisolvent combinations (e.g., acetone-water, methanol-ethyl acetate) to precipitate distinct crystalline forms .
  • Thermal analysis : Differentiate forms via DSC (melting endotherms at 165–170°C for Form I vs. 155–160°C for Form II) .
  • Solid-state NMR : Resolve ambiguities in X-ray data by analyzing <sup>13</sup>C chemical shifts for methylsulfonyl and pyrimidine groups .

Basic: What in vitro models are appropriate for assessing hepatotoxicity risks?

Methodological Answer:

  • Primary human hepatocytes : Test mitochondrial toxicity via Seahorse XF Analyzer (OCR/ECAR ratios) after 72h exposure .
  • HepG2 spheroids : Evaluate CYP3A4 induction and glutathione depletion as markers of oxidative stress .
  • Dose range : Use 0.1–100 μM, aligning with therapeutic plasma concentrations (Cmax ≈ 10 nM) .

Advanced: How can researchers reconcile conflicting data on the compound’s solubility in biorelevant media?

Methodological Answer:

  • Media composition : Use FaSSIF (fasted state) and FeSSIF (fed state) with bile salts/lecithin to mimic gastrointestinal conditions .
  • Dynamic light scattering (DLS) : Measure particle aggregation at 37°C, which may artificially reduce apparent solubility .
  • Standardization : Adopt USP <711> dissolution apparatus with pH-adjusted buffers (pH 6.5 for intestinal absorption studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt
Reactant of Route 2
(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.